
N-benzhydryl-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-2-cyanoacetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to the same carbon atom. This compound is particularly notable for its applications in organic synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-cyanoacetamide typically involves the reaction of benzhydrylamine with cyanoacetic acid or its derivatives. One common method is the direct treatment of benzhydrylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-benzhydryl-2-cyanoacetamide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form substituted acrylamides.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium ethoxide, acids like acetic acid, and catalysts such as piperidine. Reaction conditions vary depending on the desired product but often involve elevated temperatures and prolonged reaction times .
Major Products Formed
Major products formed from the reactions of this compound include substituted acrylamides, heterocyclic compounds, and various cyanoacetamide derivatives.
Aplicaciones Científicas De Investigación
N-benzhydryl-2-cyanoacetamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-benzhydryl-2-cyanoacetamide include:
- N-benzyl-2-cyanoacetamide
- N,N-dibenzyl-2-cyanoacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
Uniqueness
This compound is unique due to its specific structural features, such as the benzhydryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents .
Propiedades
Número CAS |
69395-84-2 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
N-benzhydryl-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2,(H,18,19) |
Clave InChI |
IELZJYJWKWYSAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



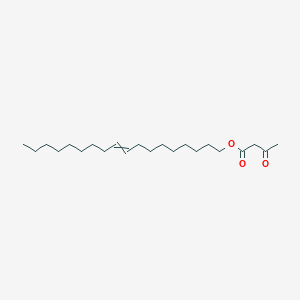
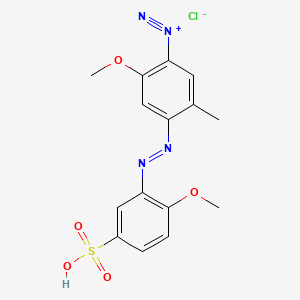
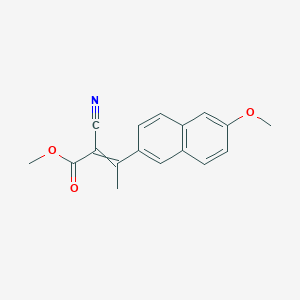
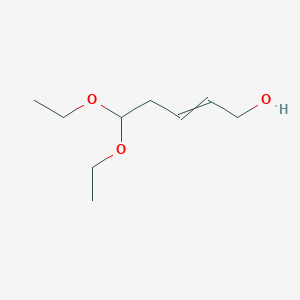

![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
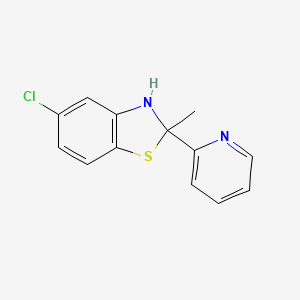



![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
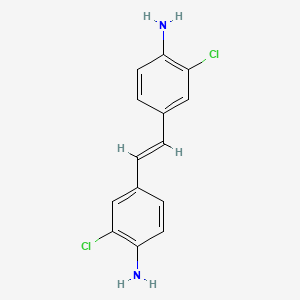
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
